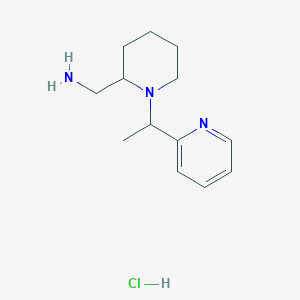

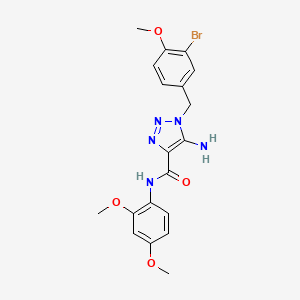

![molecular formula C5H11Br2N B2846544 1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide CAS No. 1232676-97-9](/img/structure/B2846544.png)

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide, also known as 1-bromo-3-methylcyclopropane, is an organobromine compound used in various scientific research applications. Its chemical structure consists of a cyclopropane ring with a bromine atom attached to the carbon atom in the middle of the ring and a methyl group attached to the nitrogen atom. This compound is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. In addition, it has been used in the synthesis of pharmaceuticals, such as anticonvulsants and antihistamines.

Applications De Recherche Scientifique

Synthesis and Enzymatic Inhibition

Cyclopropyl-containing compounds, similar to "1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide," have been extensively studied for their inhibitory effects on various enzymes. For instance, cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols with bromophenol moieties, have demonstrated excellent inhibitory effects against human carbonic anhydrase isoenzymes, showcasing potential therapeutic applications in targeting tumor-associated enzymes (Boztaş et al., 2015). Furthermore, bromophenol derivatives with cyclopropyl moieties have shown effectiveness as inhibitors of acetylcholinesterase, an enzyme linked with neurodegenerative diseases (Boztaş et al., 2019).

Organic Synthesis and Chemical Transformations

Cyclopropyl compounds are pivotal in organic synthesis, offering unique reactivities due to their strained ring systems. Studies on the bromination of allyl chloride in various solvents have provided insights into the reactivity and isomer ratios of brominated products, which are crucial for synthesizing specific organic compounds (Williams, 1976). Similarly, the titrimetric determination of organic compounds using bromine chloride highlights the versatility of bromine-containing reagents in quantitative analysis (Verma et al., 1978).

Antiviral Activity Evaluation

The exploration of aminoadamantane derivatives, including those with cyclopropane and spiro[cyclopropane-1,2'-adamantan] structures, has revealed their potential as antiviral agents, particularly against influenza A virus. These findings underscore the importance of cyclopropyl and bromine functionalities in developing new therapeutic agents (Kolocouris et al., 1994).

Propriétés

IUPAC Name |

[1-(bromomethyl)cyclopropyl]methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-3-5(4-7)1-2-5;/h1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTIHELIHZMYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

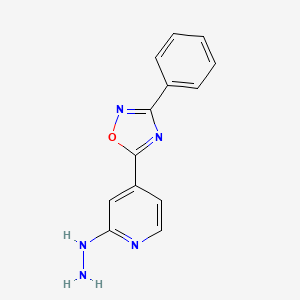

![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)

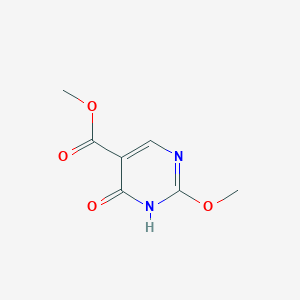

![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)

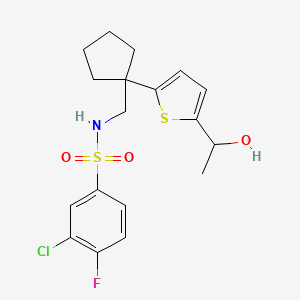

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)

![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)

![(E)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2846476.png)

![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)

![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)